An In-depth Technical Guide to the Chemical Properties of 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its Derivatives
An In-depth Technical Guide to the Chemical Properties of 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its Derivatives
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-chloro-2H-1,4-benzoxazin-3(4H)-one and its related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to 2H-1,4-Benzoxazin-3(4H)-one Core Structure
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The planar and rigid structure of this core allows for various substitutions, enabling the modulation of its physicochemical and pharmacological profiles. The 7-chloro substitution, in particular, is a key modification explored for its potential to enhance biological efficacy.
Physicochemical Properties
Table 1: Physicochemical Data of 7-chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Crystal System | Space Group |
| 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[1] | C₁₅H₁₂ClNO₂ | 273.71 | Monoclinic | P2₁/c |
| 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one | C₁₆H₁₄ClNO₂ | 287.73 | Orthorhombic | P2₁2₁2₁ |
Synthesis and Experimental Protocols
The synthesis of 7-substituted-2H-1,4-benzoxazin-3(4H)-ones typically involves the cyclization of an appropriate precursor. Below are generalized experimental protocols based on the synthesis of N-substituted derivatives.
General Synthesis of N-substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones
A common synthetic route involves the intramolecular cyclization of an N-substituted 2-(chlorophenoxy)acetamide.
Experimental Protocol: Synthesis of 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one [1]
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Materials: N-benzyl-2-(2,4-dichlorophenoxy)acetamide, Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Hydrochloric Acid (HCl), Saturated Sodium Chloride Solution, Magnesium Sulfate (MgSO₄).
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Procedure:
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To a solution of N-benzyl-2-(2,4-dichlorophenoxy)acetamide (2.0 mmol) in 20 ml of DMF, add cesium carbonate (2.4 mmol).
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Reflux the mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, remove the DMF under vacuum.
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Add 20 ml of water to the residue to obtain a turbid solution and extract with ethyl acetate (4 x 20 ml).
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Combine the organic layers and wash with 1 M hydrochloric acid (3 x 10 ml) and saturated sodium chloride solution (3 x 10 ml).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Experimental Protocol: Synthesis of 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one
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Materials: 2-(2,4-dichlorophenoxy)-N-phenethylacetamide, Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF), Ethyl Acetate, Hydrochloric Acid (HCl), Saturated Sodium Chloride Solution, Magnesium Sulfate (MgSO₄).
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Procedure:
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To a solution of 2-(2,4-dichlorophenoxy)-N-phenethylacetamide (2.0 mmol) in 20 ml of DMF, add cesium carbonate (2.4 mmol).
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Reflux the mixture for 1.5 hours, monitoring the reaction by TLC.
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Remove the DMF under vacuum.
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Add 20 ml of water and extract with ethyl acetate (4 x 20 ml).
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Combine the organic layers and wash with 1 M HCl (3 x 10 ml) and saturated sodium chloride solution (3 x 10 ml).
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Dry the organic layer over MgSO₄, filter, and concentrate.
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Purify the product by column chromatography on silica gel using an eluent of ethyl acetate/hexane (1/5) to yield the final product.[2]
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Figure 1: Generalized synthetic pathway for N-substituted 7-chloro-2H-1,4-benzoxazin-3(4H)-ones.
Spectral Data
Detailed spectral data for the parent 7-chloro-2H-1,4-benzoxazin-3(4H)-one is not available. The following table summarizes the crystallographic data obtained for its N-substituted derivatives.
Table 2: Crystallographic Data for 7-chloro-2H-1,4-benzoxazin-3(4H)-one Derivatives
| Parameter | 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[1] | 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one |
| Crystal Data | ||
| a (Å) | 5.0894 (11) | 13.528 (4) |
| b (Å) | 12.630 (3) | 29.616 (10) |
| c (Å) | 20.070 (4) | 7.074 (2) |
| β (°) | 91.833 (4) | 90 |
| V (ų) | 1289.4 (5) | 2834.2 (15) |
| Z | 4 | 8 |
| Data Collection | ||
| Diffractometer | Bruker SMART CCD area-detector | Bruker SMART CCD area-detector |
| Measured Reflections | 6606 | 7036 |
| Independent Reflections | 2268 | 2171 |
| Refinement | ||
| R[F² > 2σ(F²)] | 0.044 | 0.049 |
| wR(F²) | 0.121 | 0.117 |
| S | 1.02 | 1.00 |
Biological Activities and Potential Signaling Pathways
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have been investigated for a range of biological activities. The introduction of a chloro group at the 7-position is often explored to enhance these effects.
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Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of this class of compounds.[3]
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Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and showed potential anticonvulsant effects.[4]
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Anti-inflammatory Activity: Derivatives have been shown to reduce the production of pro-inflammatory mediators.
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Anticancer Activity: The rigid, planar structure is thought to facilitate intercalation with DNA, leading to cytotoxic effects in cancer cell lines.
Figure 2: Potential biological activities of the 7-chloro-2H-1,4-benzoxazin-3(4H)-one scaffold.
Conclusion
While specific physicochemical and spectral data for 7-chloro-2H-1,4-benzoxazin-3(4H)-one remain to be fully elucidated, the analysis of its derivatives provides a strong foundation for its potential as a valuable scaffold in drug discovery. The synthetic routes are well-established, and the diverse biological activities associated with this core structure warrant further investigation. Future research should focus on the synthesis and detailed characterization of the parent compound to fully unlock its therapeutic potential.
